molecular formula C11H10O4 B8813744 4-Benzofurancarboxylic acid, 6-methoxy-, methyl ester

4-Benzofurancarboxylic acid, 6-methoxy-, methyl ester

Cat. No. B8813744
M. Wt: 206.19 g/mol
InChI Key: QCFMBRXXXTWNGL-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

3-(2,2-Diethoxy-ethoxy)-5-methoxy-benzoic acid methyl ester (6b) (1.95 g, 6.53 mmol) was added to a solution of polyphosphoric acid (1.47 g) in benzene (10 mL). The reaction mixture was heated to reflux for 2 hr, filtered and concentrated. The residue was purified by flash column chromatography (5% EtOAc in hexanes) to give a pale yellow solid (840 mg, 62% yield). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=2.27 Hz, 1H) 7.61 (d, J=2.27 Hz, 1 H) 7.26 (d, J=2.02 Hz, 1 H) 7.25 (d, J=2.27 Hz, 1 H) 3.99 (s, 3 H) 3.90 (s, 3 H).
Name
3-(2,2-Diethoxy-ethoxy)-5-methoxy-benzoic acid methyl ester
Quantity
1.95 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH2:13][CH:14](OCC)OCC)[CH:5]=1>C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]2[O:12][CH:13]=[CH:14][C:5]=12)=[O:21]

Inputs

Step One
Name
3-(2,2-Diethoxy-ethoxy)-5-methoxy-benzoic acid methyl ester
Quantity
1.95 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC)OCC(OCC)OCC)=O
Name
polyphosphoric acid
Quantity
1.47 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (5% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=C2C1C=CO2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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